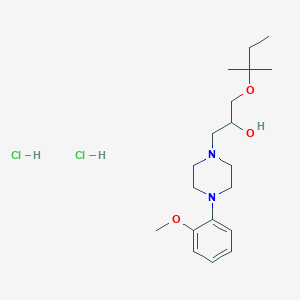

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a methoxyphenyl group, and a tert-pentyloxy group, making it a versatile molecule for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the tert-pentyloxy group. The reaction conditions may include the use of a strong base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed:

Oxidation: The oxidation of the compound may result in the formation of corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.

Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit antidepressant effects. For instance, derivatives similar to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol have shown efficacy in modulating serotonin and norepinephrine levels in animal models .

Antimicrobial Properties

Studies have demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Therapeutic Applications

The therapeutic potential of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride can be categorized into several key areas:

Treatment of Depression and Anxiety Disorders

Given its structural similarity to known antidepressants, this compound may serve as a novel treatment option for depression and anxiety disorders. Its ability to interact with serotonin receptors positions it as a promising candidate for clinical trials.

Antimicrobial Agent

The compound's antimicrobial properties suggest its application in treating infections caused by resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

Neurological Disorders

Exploratory studies indicate that compounds with similar piperazine frameworks may have neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease or Parkinson’s disease .

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Antimicrobial | Disruption of cell membranes | |

| Neuroprotective | Inhibition of neuroinflammation |

Case Study: Antidepressant Efficacy

In a study published in Pharmacology Biochemistry and Behavior, a related piperazine derivative demonstrated significant antidepressant-like effects in rodent models, evidenced by reduced immobility time in forced swim tests . This suggests that the target compound may exhibit similar efficacy.

Mecanismo De Acción

The mechanism by which 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to physiological effects.

Comparación Con Compuestos Similares

Urapidil: A drug used for the treatment of hypertension, which also contains a piperazine ring and a methoxyphenyl group.

Prazosin: A medication used for hypertension and benign prostatic hypertrophy, which antagonizes norepinephrine effects at brain postsynaptic alpha-1 adrenoreceptors.

Uniqueness: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is unique due to its specific structural features, such as the tert-pentyloxy group, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatile nature and potential therapeutic applications make it a valuable compound for further study and development.

Actividad Biológica

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. Its structure incorporates a piperazine moiety, which is known for its biological activity, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H30N2O3⋅2HCl, with a molecular weight of approximately 396.38 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and a tert-pentyloxy side chain, which may influence its biological interactions.

Dopamine Receptor Affinity

Research indicates that compounds with similar piperazine structures exhibit significant affinity for dopamine receptors, particularly the D2 subtype. For instance, derivatives of 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines have shown promising Ki values (affinity constants) in the nanomolar range, suggesting their potential as dopaminergic agents .

| Compound | Ki (nM) | Receptor Target |

|---|---|---|

| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 | D2 DAR |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that piperazine derivatives exhibit varying degrees of antibacterial and antifungal activity against several pathogens, including Gram-positive and Gram-negative bacteria. For example, conjugates containing piperazine have been reported to show significant inhibition zones in agar diffusion assays .

The biological activity of this compound is likely mediated through its interaction with various neurotransmitter receptors and enzymes:

- Dopamine Receptor Modulation : The piperazine moiety facilitates binding to dopamine receptors, influencing dopaminergic signaling pathways associated with mood regulation and psychotropic effects.

- Antimicrobial Mechanism : The effectiveness against microbial strains may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

In Vitro Studies

In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines. For instance, peptide conjugates derived from piperazine have been tested against Ehrlich’s ascites carcinoma (EAC) and demonstrated significant cytotoxicity compared to standard chemotherapeutic agents .

Animal Models

Preclinical studies using animal models have explored the anti-inflammatory and analgesic properties of related compounds. One study reported that piperazine derivatives exhibited significant reduction in carrageenan-induced paw edema in rats, indicating potential use in pain management .

Propiedades

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O3.2ClH/c1-5-19(2,3)24-15-16(22)14-20-10-12-21(13-11-20)17-8-6-7-9-18(17)23-4;;/h6-9,16,22H,5,10-15H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZDHUGPXOFKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.